molecular formula C13H14ClN5 B15114948 2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine

2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine

Katalognummer: B15114948
Molekulargewicht: 275.74 g/mol
InChI-Schlüssel: BVKUKCZJLMDNBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features both pyrimidine and piperazine rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of a Mannich reaction, where the piperazine ring is incorporated into the molecule through a series of steps . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Wissenschaftliche Forschungsanwendungen

2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of pyrimidine and piperazine rings, along with the chloropyridine moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C13H14ClN5

Molekulargewicht

275.74 g/mol

IUPAC-Name

2-[4-(3-chloropyridin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C13H14ClN5/c14-11-10-15-5-2-12(11)18-6-8-19(9-7-18)13-16-3-1-4-17-13/h1-5,10H,6-9H2

InChI-Schlüssel

BVKUKCZJLMDNBS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=C(C=NC=C2)Cl)C3=NC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.